3-Methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid
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Overview
Description
3-Methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid is a complex organic compound with the molecular formula C11H14O5. This compound is characterized by its cyclohexene ring structure, which is substituted with methoxycarbonyl, dimethyl, and oxo groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl malonate with a suitable cyclohexanone derivative in the presence of a base, followed by esterification and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-Oxocyclohex-1-ene-1-carboxylic acid: Similar in structure but lacks the methoxycarbonyl and dimethyl groups.
1-Cyclohexene-1,3-dicarboxylic acid: Contains additional carboxylic acid groups compared to the target compound
Uniqueness
3-Methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C11H14O5 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-methoxycarbonyl-1,2-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H14O5/c1-6-8(9(13)16-3)7(12)4-5-11(6,2)10(14)15/h4-5H2,1-3H3,(H,14,15) |
InChI Key |
IYABFPLIQNVEEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CCC1(C)C(=O)O)C(=O)OC |
Origin of Product |
United States |
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